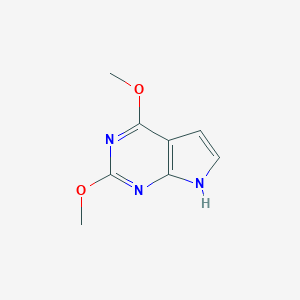

2,6-Dimethoxy-7-Deazapurin

Übersicht

Beschreibung

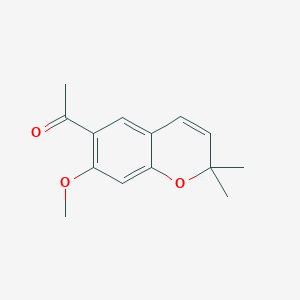

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine (DMPP) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. DMPP is a pyrrolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Wissenschaftliche Forschungsanwendungen

C-H-Imidierung von 7-Deazapurinen

Es wurde eine Ferrocen-katalysierte C-H-Imidierung von 7-Deazapurinen (Pyrrolo[2,3-d]pyrimidine) mit N-Imidylperoxyestern entwickelt. Die Reaktionen verlaufen regioselektiv an Position 8 in 7-Deazapurinen, was zu einer Reihe von 8-Succinimido-, Phthalimido- oder Naphthalimido-7-Deazapurinderivaten führt .

Proteinkinase-Inhibitoren

Eine Reihe von 7-Deazapurin-einschliessenden Isatin-Hybridverbindungen wurde entwickelt und erfolgreich synthetisiert. Unter diesen Hybriden zeigte eine Verbindung eine sehr potente zytotoxische Wirkung im Vergleich zum Referenz-Krebsmedikament gegen vier Krebszelllinien .

STING-Agonisten

Es wurden 7-substituierte 7-Deazapurin-CDNs entwickelt, die die STING-Signalisierung aktivieren .

Antikrebsmittel

Eine Reihe von halogenierten '(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenbenzhdraziden' wurde erfolgreich in drei Schritten mit hohen Ausbeuten synthetisiert. Diese Verbindungen zeigten vielversprechende zytotoxische Wirkungen gegen vier verschiedene Krebszelllinien .

Entzündungshemmende Mittel

Pyrimidine, einschliesslich 2,4-Dimethoxypyrrolo[2,3-d]pyrimidin, wurden auf ihre entzündungshemmenden Aktivitäten untersucht. Eine detaillierte SAR-Analyse und Perspektiven liefern zusammen Hinweise für die Synthese neuer Pyrimidin-Analoga mit verstärkter entzündungshemmender Aktivität bei minimaler Toxizität

Eigenschaften

IUPAC Name |

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLQRBYFVAHEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421279 | |

| Record name | 2,6-Dimethoxy-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90057-09-3 | |

| Record name | 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90057-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

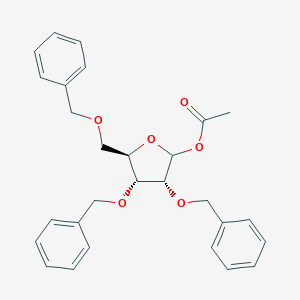

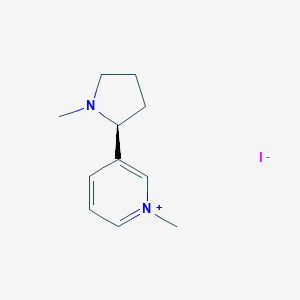

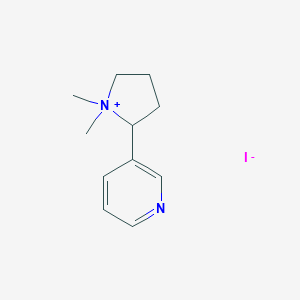

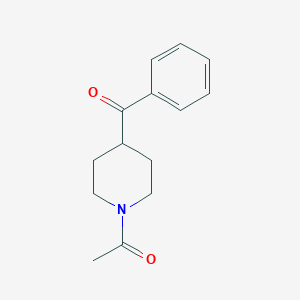

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine lend itself to the development of xanthine oxidase inhibitors?

A1: 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile starting material for synthesizing modified purine analogs, specifically 7-deazapurines. [, ]. These analogs can act as competitive inhibitors of enzymes like xanthine oxidase due to their structural similarity to natural purine substrates. By introducing specific functional groups to the core structure, researchers can modulate the molecule's binding affinity and inhibitory potency towards the target enzyme.

Q2: Can you provide an example of a specific derivative of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine that acts as an irreversible inhibitor of xanthine oxidase and explain its mechanism of action?

A2: One example is the tricyclic compound synthesized by cyclising 7-deazaxanthine-9-propionic acid, which itself is derived from 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine []. This compound features a reactive lactam ring. This ring interacts with the active site of xanthine oxidase, leading to irreversible inhibition likely through covalent modification of amino acid residues essential for enzymatic activity.

Q3: Besides its use in developing xanthine oxidase inhibitors, has 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine been utilized in other areas of research?

A3: Yes, 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine has been employed in nucleoside synthesis []. Researchers successfully synthesized ara-7-deazaxanthosine, a novel nucleoside analog, via phase-transfer glycosylation of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine. This nucleoside analog exhibited a stable N-glycosidic bond under acidic conditions, contrasting with the labile nature of this bond in natural xanthosine. This difference in stability offers valuable insights into the mechanism of proton-catalyzed hydrolysis of nucleosides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)